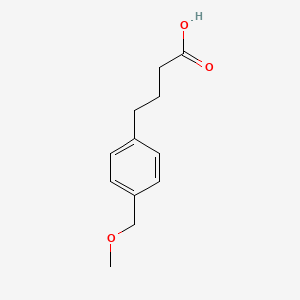
4-(4-(Methoxymethyl)phenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C8H9BO4 , with a molar mass of approximately 179.97 g/mol .
- This compound serves as an important pharmaceutical intermediate .
4-(4-(Methoxymethyl)phenyl)butanoic acid: , is a white or off-white solid powder.
Preparation Methods
- The synthetic route involves the reaction of methyl p-boronobenzoate (also known as 4-methoxybenzoborate ) with appropriate reagents.
- Here’s a step-by-step procedure:
- Mix methyl p-boronobenzoate with a mixture of THF (tetrahydrofuran) and methanol (in a 4:1 ratio) at room temperature.
- Add a solution of 1N sodium hydroxide (NaOH) (5.7 mL) to the mixture and stir for 18 hours at room temperature, followed by 3 hours at 40°C.
- Concentrate the reaction mixture under reduced pressure.
- Add water to the residue and adjust the pH to slightly acidic using 1N hydrochloric acid (HCl).
- Collect the precipitated solid by filtration and dry it under reduced pressure to obtain 4-(4-(Methoxymethyl)phenyl)butanoic acid .
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include sodium hydroxide , hydrochloric acid , and other organic reagents.
- The major products formed depend on the specific reaction conditions.
Scientific Research Applications
- Chemistry : Used as an intermediate in organic synthesis.
- Biology : Investigated for its potential biological activities.
- Medicine : Relevant in drug development and research.
- Industry : May find applications in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- It likely interacts with molecular targets or pathways relevant to its intended purpose.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can compare it with related boronic acids or esters.
- Its uniqueness lies in the combination of its methoxymethyl group and butanoic acid backbone.
Remember that this compound’s applications and properties may vary based on specific research contexts.
Biological Activity
4-(4-(Methoxymethyl)phenyl)butanoic acid, a compound with potential therapeutic applications, is garnering attention in scientific research due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings that highlight its potential in medicinal chemistry.
Chemical Structure and Synthesis
The compound's structure consists of a butanoic acid backbone with a methoxymethyl-substituted phenyl group. The synthesis typically involves multi-step organic reactions:
- Formation of Intermediate : Reaction of 4-(methoxymethyl)benzaldehyde with an amine to create a Schiff base.
- Reduction : The Schiff base is reduced using sodium borohydride.
- Addition of Butanoic Acid : The resulting amine reacts with butanoic acid under acidic conditions.
- Hydrochloride Formation : Hydrochloric acid is added to form the hydrochloride salt.
The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly in the central nervous system (CNS). The amino group can form hydrogen bonds with biological molecules, while the hydrophobic phenyl and methoxymethyl groups enhance its binding affinity to receptors and enzymes.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. They can donate electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress in cells .
Anti-inflammatory Effects
Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, it has been noted that certain analogs can block the production of nitric oxide (NO) and inhibit the expression of inflammatory markers such as iNOS and COX-2 in LPS-stimulated cells .
Neuroprotective Potential
Given its structural similarity to known GABAergic compounds, this compound may influence GABA transporters, particularly mGAT4. Targeting this transporter could provide therapeutic benefits for neurological disorders by modulating GABAergic transmission without significant side effects seen with other GABA reuptake inhibitors .
Research Findings and Case Studies
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-[4-(methoxymethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-15-9-11-7-5-10(6-8-11)3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) |
InChI Key |
REVBCXZHFPSKSR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















